molecular formula C10H13N5 B2460700 4-[2-(2H-Tetrazol-5-yl)propyl]aniline CAS No. 1368966-63-5

4-[2-(2H-Tetrazol-5-yl)propyl]aniline

Cat. No.: B2460700
CAS No.: 1368966-63-5
M. Wt: 203.249
InChI Key: JMAPBBBXWDEGIX-UHFFFAOYSA-N
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Description

4-[2-(2H-Tetrazol-5-yl)propyl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-Tetrazol-5-yl)propyl]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the cycloaddition reaction between azides and nitriles under mild conditions . This reaction can be catalyzed by various metal catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-Tetrazol-5-yl)propyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitroaniline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-[2-(2H-Tetrazol-5-yl)propyl]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2H-Tetrazol-5-yl)propyl]aniline involves its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2H-Tetrazol-5-yl)phenyl]aniline
  • 4-[2-(2H-Tetrazol-5-yl)ethyl]aniline
  • 4-[2-(2H-Tetrazol-5-yl)butyl]aniline

Uniqueness

4-[2-(2H-Tetrazol-5-yl)propyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-[2-(2H-Tetrazol-5-yl)propyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and enhance the bioavailability of drugs. The presence of the tetrazole moiety contributes to its pharmacological properties, making it a valuable scaffold in drug design.

The primary target of this compound is the P38 MAP kinase protein, which plays a crucial role in cellular stress responses, inflammation, and apoptosis. The compound interacts with this protein through non-covalent interactions, including hydrogen bonds with specific amino acid residues in the active site. This interaction leads to modulation of various biochemical pathways associated with inflammatory responses and cancer progression.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown efficacy against a range of bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaModerate

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

In vitro studies indicate that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has demonstrated effectiveness against various cancer types, including breast and lung cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound exhibits good bioavailability due to its lipophilic nature, which enhances its absorption in biological systems. Studies indicate that it follows first-order kinetics in metabolism and has a moderate half-life, making it suitable for therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. It was found to significantly inhibit growth in both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
  • Anticancer Mechanisms : In a comparative analysis of various compounds with similar structures, this compound exhibited superior anticancer effects through apoptosis induction in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs .
  • Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting the P38 MAP kinase pathway. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPBBBXWDEGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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